Cas no 835-78-9 ((2-Phenethylphenyl)methanol)

(2-Phenethylphenyl)methanol structure
(2-Phenethylphenyl)methanol structure
(2-Phenethylphenyl)methanol
835-78-9
C15H16O
212.286944389343
MFCD00004628
727447
24851130

(2-Phenethylphenyl)methanol Properties

Names and Identifiers

    • (2-Phenethylphenyl)methanol
    • [2-(2-phenylethyl)phenyl]methanol
    • 2-Phenethylbenzyl alcohol
    • Benzenemethanol,2-(2-phenylethyl)-
    • 2-(2-Phenylethyl)benzenemethanol (ACI)
    • Benzyl alcohol, o-phenethyl- (6CI, 7CI, 8CI)
    • 2-(2-Phenylethyl)benzyl alcohol
    • 2-(Phenethyl)benzyl alcohol
    • NSC 97450
    • MFCD00004628
    • CS-0362834
    • 835-78-9
    • (2-(2-PHENYLETHYL)PHENYL)METHANOL
    • UNII-P26YX6E7FY
    • [2-(2-Phenylethyl)phenyl]methanol #
    • TS-00436
    • P26YX6E7FY
    • DAlc2-H_000042
    • 2-Phenethylbenzyl alcohol, 98%
    • NSC-97450
    • DTXSID50232410
    • BENZYL ALCOHOL, O-PHENETHYL-
    • SCHEMBL698588
    • NS00038263
    • AKOS015913614
    • DTXCID50154901
    • 2-PHENETHYLBENZYLALCOHOL
    • Benzenemethanol, 2-(2-phenylethyl)-
    • 2-(2-PHENYLETHYL)BENZENEMETHANOL
    • o-Phenethylbenzyl alcohol
    • NSC97450
    • EINECS 212-644-1
    • +Expand
    • MFCD00004628
    • CPZRYQJPVUJHOS-UHFFFAOYSA-N
    • 1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
    • OCC1C(CCC2C=CC=CC=2)=CC=CC=1

Computed Properties

  • 212.12
  • 1
  • 1
  • 4
  • 212.12
  • 16
  • 184
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 20.2A^2

Experimental Properties

  • 2.96410
  • 20.23000
  • 1.593
  • 330.7±11.0 °C at 760 mmHg
  • 56-59 °C (lit.)
  • 0.0±0.8 mmHg at 25°C
  • 136.3±15.1 °C
  • Not determined
  • Not determined
  • 1.1±0.1 g/cm3

(2-Phenethylphenyl)methanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IB0-1g
(2-Phenethylphenyl)methanol
835-78-9 95%
1g
$169.00 2024-04-21
A2B Chem LLC
AB62892-1g
(2-Phenethylphenyl)methanol
835-78-9 95%
1g
$145.00 2024-04-19
abcr
AB456453-1 g
2-Phenethylbenzyl alcohol
835-78-9
1g
€102.30 2023-04-22
Alichem
A019121913-5g
(2-Phenethylphenyl)methanol
835-78-9 95%
5g
$356.16 2023-08-31
Crysdot LLC
CD12026749-25g
(2-Phenethylphenyl)methanol
835-78-9 95+%
25g
$348 2024-07-24
Fluorochem
067689-1g
2-Phenethylbenzyl alcohol
835-78-9 97%
1g
£138.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433504-25g
(2-Phenethylphenyl)methanol
835-78-9 95+%
25g
¥3558.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-230623-1 g
2-Phenethylbenzyl alcohol,
835-78-9
1g
¥308.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
184780-1G
(2-Phenethylphenyl)methanol
835-78-9 98%
1G
472.08

(2-Phenethylphenyl)methanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
An improved medium-scale preparation of dibenzo[a,e]cycloocten-5(6H),11(12H)-dione
Moore, J. A.; et al, Organic Preparations and Procedures International, 1984, 16(6), 411-25

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  25 min, 0 °C; 3 h, rt
1.2 Reagents: Sodium sulfate decahydrate ;  1 h, rt
Reference
Expeditious construction of a carbobicyclic skeleton via sp3-C-H functionalization: hydride shift from an aliphatic tertiary position in an internal redox process
Mori, Keiji; et al, Journal of the American Chemical Society, 2011, 133(8), 2424-2426

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Dichloromethane
Reference
Efficient radical coupling of organobromides using dimanganese decacarbonyl
Gilbert, Bruce C.; et al, Synthetic Communications, 1999, 29(15), 2711-2718

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Indium ,  Cuprous chloride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  24 h, 100 °C
Reference
Direct Synthesis of Water-Tolerant Alkyl Indium Reagents and Their Application in Palladium-Catalyzed Couplings with Aryl Halides
Shen, Zhi-Liang; et al, Angewandte Chemie, 2011, 50(2), 511-514

Synthetic Circuit 6

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride
Reference
An improved medium-scale preparation of dibenzo[a,e]cycloocten-5(6H),11(12H)-dione
Moore, J. A.; et al, Organic Preparations and Procedures International, 1984, 16(6), 411-25

(2-Phenethylphenyl)methanol Raw materials

(2-Phenethylphenyl)methanol Preparation Products

(2-Phenethylphenyl)methanol Related Literature

835-78-9 ((2-Phenethylphenyl)methanol) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:835-78-9)(2-Phenethylphenyl)methanol
A1211327
99%
25g
341.0